Home > Products > Building Blocks P19699 > 4-Pyridin-3-YL-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine
4-Pyridin-3-YL-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine - 876708-23-5

4-Pyridin-3-YL-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine

Catalog Number: EVT-446418
CAS Number: 876708-23-5
Molecular Formula: C11H12N4
Molecular Weight: 200.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
“3-{3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-yl}pyridine” is a chemical compound with the molecular formula C11H12N4 . It has an average mass of 200.240 Da and a monoisotopic mass of 200.106201 Da .

Molecular Structure Analysis

The molecular structure of “3-{3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-yl}pyridine” consists of a pyridine ring attached to an imidazo[4,5-c]pyridine ring . The exact 3D conformer and other structural details are not provided in the available resources.

Physical And Chemical Properties Analysis

The physical and chemical properties of “3-{3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-yl}pyridine” include a molecular weight of 200.240 g/mol, a monoisotopic mass of 200.106201 Da, and a molecular formula of C11H12N4 . Other specific properties such as melting point, boiling point, solubility, etc., are not provided in the available resources.

(R)-(2-Chloro-3-(trifluoromethyl)phenyl)(1-(5-fluoropyridin-2-yl)-4-methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)methanone (JNJ 54166060)

Compound Description: JNJ 54166060 is a potent P2X7 antagonist with an ED50 of 2.3 mg/kg in rats. [] It demonstrates high oral bioavailability, low-moderate clearance in preclinical species, acceptable safety margins in rats, and a predicted human dose of 120 mg QD. [] Additionally, it acts as a regioselective inhibitor of midazolam CYP3A metabolism. []

(S)-(2-fluoro-3-(trifluoromethyl)phenyl)(1-(5-fluoropyrimidin-2-yl)-6-methyl-1,4,6,7-tetrahydro-5H-[1,2,3]triazolo[4,5-c]pyridin-5-yl)methanone (Compound 29)

Compound Description: Compound 29 exhibits robust P2X7 receptor occupancy at low doses in rats with an ED50 of 0.06 mg/kg. []

Relevance: While this compound features a [, , ]triazolo[4,5-c]pyridine core instead of the imidazo[4,5-c]pyridine core found in 3-(3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-yl)pyridine, the overall structures share significant similarities. Both compounds contain a central heterocyclic core with a 5-fluoropyrimidine ring directly attached to it. Furthermore, both possess a substituted phenylmethanone moiety linked to the core structure. These similarities categorize them within a similar chemical class with potential for comparable biological activities.

(S)-(3-fluoro-2-(trifluoromethyl)pyridin-4-yl)(1-(5-fluoropyrimidin-2-yl)-6-methyl-1,4,6,7-tetrahydro-5H-[1,2,3]triazolo[4,5-c]pyridin-5-yl)methanone (Compound 35)

Compound Description: This compound demonstrated significant P2X7 receptor occupancy at low doses with an ED50 of 0.07 mg/kg in rats. [] It displays good solubility compared to Compound 29 and showed good tolerability in preclinical species. [] Due to its favorable profile, Compound 35 has been selected as a clinical candidate for Phase I clinical trials for mood disorders. []

Relevance: Similar to Compound 29, this compound shares the central [, , ]triazolo[4,5-c]pyridine core and 5-fluoropyrimidine substitution pattern with a differing substituted phenylmethanone moiety. While not directly containing the imidazo[4,5-c]pyridine core of 3-(3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-yl)pyridine, the overarching structural similarities, especially the shared heterocyclic core and 5-fluoropyrimidine substitution, place them within a comparable chemical space potentially exhibiting similar biological activities.

2-Hydroxy-3-(4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-5-ium-4-yl)benzoate monohydrate

Compound Description: This compound exists as a monohydrated zwitterion. [] It features a tetrahydropyridinium ring adopting an envelope conformation nearly coplanar with the imidazoline ring. [] Water molecules play a crucial role in bridging zwitterions through N-H…O hydrogen bonds forming molecular chains. []

Ethyl 2-(6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridin-3-yl)acetate

Compound Description: This compound crystallizes with two independent molecules in the asymmetric unit. [] It features a pendant phenyl ring inclined to the imidazo[4,5-b]pyridine core. [] The crystal packing is stabilized by C—H⋯N and C—H⋯O hydrogen bonds, forming sheets. []

1-(6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridin-4-yl)-3-(2-chlorophenyl)urea

Compound Description: This compound exhibits a planar 1H-imidazo[4,5-c]pyridine ring system with a slight dihedral angle between the core and the terminal phenyl ring. [] An intramolecular N—H⋯N hydrogen bond stabilizes its conformation. []

[1-{3-H-imidazo[4-5-c]pyridin-2-yl}-3,4-dihydro-2H-pyrido[2,1-a]isoindole-6-one] (Compound 1)

Compound Description: Compound 1 displayed moderate activity as a heat shock protein 90 (Hsp90) inhibitor with an IC50 of 7.6 μM on Hsp82, the yeast homologue of Hsp90. [] It binds to an "induced" hydrophobic pocket in Hsp90. []

4-(3H-imidazo(4,5-b)pyridin-2-yl)-2-methoxyphenol (Compound 1f)

Compound Description: Compound 1f was investigated as a potential inhibitor of Lumazine synthase in M. tuberculosis. [] Docking studies revealed its favorable fit within the enzyme's active pocket. []

4-(2-methyl-2,3-dihydro-1H-imidazo(4,5-b)pyridin-2-yl)benzene-1,2,3-triol (Compound 2b)

Compound Description: Similar to Compound 1f, this compound was also investigated as a potential inhibitor of Lumazine synthase in M. tuberculosis. [] Docking studies suggested a good fit within the enzyme's active pocket. []

Compound Description: Compound 23a demonstrated potent thromboxane A2/prostaglandin H2 (TXA2/PGH2) receptor antagonist activity with a Ki value of 6 nM. [] Its interesting pharmacological profile and excellent tolerance led to its selection for further development. []

(3-pentyloxy)carbonyloxymethyl-5-acetyl-2-n-propyl-3-[2'(1H-tetrazole-5-yl)biphenyl-4-yl]methyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4-carboxylate hydrochloride (TA-606)

Compound Description: TA-606 serves as a prodrug for 606A, a potent angiotensin II receptor antagonist. [, ] It exhibits significantly higher bioavailability compared to 606A and displays potent hypotensive effects in animal models of hypertension. [, ] Unlike losartan, TA-606 does not significantly affect normal blood pressure. []

2-propyl-3-[2'(1H-tetrazole-5-yl)biphenyl-4-yl]methyl-5-acetyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4-carboxylic acid disodium salt (606A)

Compound Description: 606A acts as a potent AT1-receptor antagonist. [] Chronic treatment with 606A effectively lowered blood pressure and demonstrated protective effects against cardiac, renal, and vascular complications in a rat model of hypertension. []

N-neopentyl-4-(1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl)pyrimidin-2-amine bis(2,2,2-trifluoroacetate) (UR-DEBa148)

Compound Description: UR-DEBa148 exhibited potent agonist activity at the human, mouse, and rat histamine H4 receptors (H4Rs) with a pEC50 of 9.9, 9.6, and 10.3, respectively, in a reporter gene assay. [] It displayed a slight G protein bias. []

(R)-4-[3-(Dimethylamino)pyrrolidin-1-yl]-N-neopentylpyrimidin-2-amine bis(2,2,2-trifluoroacetate) (UR-DEBa176)

Compound Description: UR-DEBa176 is a potent agonist at the human, mouse, and rat histamine H4 receptors (H4Rs) with a pEC50 of 8.7, 9.0, and 9.2, respectively, in a reporter gene assay. [] Its tritiated form, [3H]UR-DEBa176, displays high affinity for h/m/rH4Rs with Kd values of 41, 17, and 22 nM, respectively. [] It also exhibits low nonspecific binding and fast association/dissociation kinetics, making it a suitable radioligand for studying H4Rs. []

Overview

4-Pyridin-3-YL-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine is a heterocyclic compound characterized by the fusion of an imidazole ring with a pyridine moiety. This compound has gained attention in scientific research due to its structural resemblance to purines, which are vital components of nucleic acids. The unique chemical properties of this compound suggest potential therapeutic applications in various fields, including medicinal chemistry and pharmacology .

Source and Classification

This compound is classified as a bicyclic heteroaromatic compound. It is often synthesized from precursors such as 2-amino-3-hydroxypyridine and carboxylic acids through various chemical reactions. Its molecular formula is C11H12N4C_{11}H_{12}N_4, and it has been cataloged with the CAS number 876708-23-5 .

Synthesis Analysis

Methods and Technical Details

The synthesis of 4-Pyridin-3-YL-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine typically involves the following methods:

  1. Pictet–Spengler Reaction: This method utilizes histamine hydrochloride and paraformaldehyde to create the tetrahydroimidazopyridine core. The reaction occurs under basic conditions, facilitating the formation of the desired bicyclic structure .
  2. Alkylation and Acylation: Following the formation of the core structure, alkylation or acylation can be achieved by treating the compound with various alkyl or aryl bromides in acetonitrile or acid chlorides in dimethoxyethane at room temperature. This step introduces additional substituents that can enhance biological activity .
  3. Microwave-Assisted Synthesis: Some synthetic routes employ microwave-assisted heating to condense 2-amino-3-hydroxypyridine with carboxylic acids, providing an efficient and scalable production method for this compound.
Molecular Structure Analysis

Structure and Data

The molecular structure of 4-Pyridin-3-YL-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine features a fused bicyclic system with notable nitrogen atoms contributing to its heterocyclic nature. The arrangement allows for diverse functionalization at various positions on the rings.

Key Structural Features:

  • Molecular Formula: C11H12N4C_{11}H_{12}N_4
  • Molecular Weight: Approximately 200.24 g/mol
  • CAS Number: 876708-23-5
  • Chemical Structure: The imidazole ring is fused to the pyridine ring at specific carbon positions, creating a stable bicyclic framework conducive to further chemical modifications .
Chemical Reactions Analysis

Reactions and Technical Details

4-Pyridin-3-YL-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine participates in several types of chemical reactions:

  1. Oxidation: The compound can be oxidized to form corresponding N-oxides using agents such as hydrogen peroxide or m-chloroperbenzoic acid.
  2. Reduction: Reduction reactions can yield partially saturated derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
  3. Substitution Reactions: Nucleophilic substitution can occur at the pyridine ring when treated with nucleophiles like amines or thiols under basic conditions .
Mechanism of Action

Process and Data

The mechanism of action for 4-Pyridin-3-YL-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine involves specific binding interactions with biomolecules. Notably, it has been shown to inhibit aromatase activity by binding to its active site, thereby reducing estrogen biosynthesis. This property makes it a candidate for therapeutic applications in hormone-related conditions .

In laboratory studies, this compound has demonstrated stability under standard conditions with minimal degradation over time. Its subcellular localization includes compartments such as the cytoplasm and nucleus, which are critical for its biological activity.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical and chemical properties of 4-Pyridin-3-YL-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine include:

  • Appearance: Typically presented as a solid or crystalline form.
  • Solubility: Soluble in organic solvents; specific solubility data may vary based on purity and formulation.
  • Melting Point: Information on melting point may vary; experimental determination is recommended for precise applications.

These properties are essential for understanding the compound's behavior in various environments and its suitability for different applications in research and industry .

Applications

Scientific Uses

The potential applications of 4-Pyridin-3-YL-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine extend across several scientific fields:

  1. Medicinal Chemistry: Due to its inhibitory effects on aromatase and other enzymes involved in hormone regulation, this compound may be explored for therapeutic uses in treating hormone-dependent cancers.
  2. Biochemical Research: Its unique structural features make it a valuable scaffold for developing new inhibitors targeting various biological pathways.
  3. Drug Development: The compound's ability to modulate enzyme activity positions it as a candidate for further development into pharmaceuticals aimed at inflammatory diseases or cancer therapies .

Properties

CAS Number

876708-23-5

Product Name

4-Pyridin-3-YL-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine

IUPAC Name

4-pyridin-3-yl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine

Molecular Formula

C11H12N4

Molecular Weight

200.24 g/mol

InChI

InChI=1S/C11H12N4/c1-2-8(6-12-4-1)10-11-9(3-5-13-10)14-7-15-11/h1-2,4,6-7,10,13H,3,5H2,(H,14,15)

InChI Key

GBMWJSLSINTZJI-UHFFFAOYSA-N

SMILES

C1CNC(C2=C1NC=N2)C3=CN=CC=C3

Canonical SMILES

C1CNC(C2=C1NC=N2)C3=CN=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.